molecular formula C11H20Cl2O2 B14419333 Chloromethyl 5-chlorodecanoate CAS No. 80418-82-2

Chloromethyl 5-chlorodecanoate

Cat. No.: B14419333
CAS No.: 80418-82-2
M. Wt: 255.18 g/mol
InChI Key: XIOMXKGHIDUICH-UHFFFAOYSA-N
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Description

Chloromethyl 5-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 It is a chlorinated ester, specifically the chloromethyl ester of 5-chlorodecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-chlorodecanoate can be synthesized through the esterification of 5-chlorodecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-chlorodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chlorodecanoic acid and chloromethyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 5-chlorodecanoic acid and chloromethyl alcohol.

Scientific Research Applications

Chloromethyl 5-chlorodecanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 5-chlorodecanoate involves the reactivity of its chloromethyl and ester functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl 5-chlorododecanoate: This compound is similar in structure but has a longer carbon chain.

    Chloromethyl 4-chlorodecanoate: This compound differs in the position of the chlorine atom on the carbon chain.

Uniqueness

Chloromethyl 5-chlorodecanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other chlorinated esters. Its balanced chain length and functional groups make it versatile for various applications in organic synthesis and industrial processes.

Properties

CAS No.

80418-82-2

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

chloromethyl 5-chlorodecanoate

InChI

InChI=1S/C11H20Cl2O2/c1-2-3-4-6-10(13)7-5-8-11(14)15-9-12/h10H,2-9H2,1H3

InChI Key

XIOMXKGHIDUICH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(=O)OCCl)Cl

Origin of Product

United States

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